molecular formula C24H21N3 B6314976 N4-Tritylpyridine-3,4-diamine CAS No. 1622290-51-0

N4-Tritylpyridine-3,4-diamine

Cat. No. B6314976
CAS RN: 1622290-51-0
M. Wt: 351.4 g/mol
InChI Key: KYRTWSOVBQVRKM-UHFFFAOYSA-N
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Description

N4-Tritylpyridine-3,4-diamine (NTPDA) is an organic compound with a molecular formula of C15H17N3. It is a weak base and is mainly used as a reagent in organic synthesis. NTPDA has a wide range of applications in the fields of biochemistry, pharmaceuticals, and materials science.

Mechanism of Action

N4-Tritylpyridine-3,4-diamine is a weak base and can act as a proton acceptor in organic reactions. It can also act as a nucleophile, attacking electrophilic centers in organic molecules. In addition, N4-Tritylpyridine-3,4-diamine can also form hydrogen bonds with other molecules, allowing it to interact with other molecules in a variety of ways.
Biochemical and Physiological Effects
N4-Tritylpyridine-3,4-diamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N4-Tritylpyridine-3,4-diamine can inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. N4-Tritylpyridine-3,4-diamine has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activities. In vivo studies have shown that N4-Tritylpyridine-3,4-diamine can reduce the levels of certain inflammatory markers in the blood and can reduce the size of certain tumors.

Advantages and Limitations for Lab Experiments

N4-Tritylpyridine-3,4-diamine has several advantages for use in lab experiments. It is easy to synthesize and can be stored for long periods of time without degradation. It is also non-toxic and can be used in a variety of reactions. However, there are some limitations to its use in lab experiments. N4-Tritylpyridine-3,4-diamine is a weak base, so it is not very effective in acidic conditions. In addition, it is not very soluble in water and can be difficult to handle in aqueous solutions.

Future Directions

The potential future directions for N4-Tritylpyridine-3,4-diamine include further research into its biochemical and physiological effects, as well as its potential applications in the fields of biochemistry, pharmaceuticals, and materials science. In addition, further research could also be conducted into the synthesis of N4-Tritylpyridine-3,4-diamine from other organic compounds, as well as its potential use as a precursor for the synthesis of other organic compounds.

Synthesis Methods

N4-Tritylpyridine-3,4-diamine can be synthesized from the reaction of tritylpyridine (TP) with 3,4-diaminopyridine (DAP) in the presence of an acid catalyst. The reaction takes place at room temperature and yields a product with a purity of about 97%. The reaction is as follows:
TP + DAP → N4-Tritylpyridine-3,4-diamine + H2O

Scientific Research Applications

N4-Tritylpyridine-3,4-diamine has a wide range of applications in the fields of biochemistry, pharmaceuticals, and materials science. In biochemistry, N4-Tritylpyridine-3,4-diamine has been used as a reagent in the synthesis of various peptides, proteins, and other organic compounds. In pharmaceuticals, N4-Tritylpyridine-3,4-diamine has been used as a precursor for the synthesis of various drugs, including antibiotics, antifungals, and anti-cancer agents. In materials science, N4-Tritylpyridine-3,4-diamine has been used as a cross-linking agent for the synthesis of polymers and other materials.

properties

IUPAC Name

4-N-tritylpyridine-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3/c25-22-18-26-17-16-23(22)27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,25H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRTWSOVBQVRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C(C=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701276401
Record name N4-(Triphenylmethyl)-3,4-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Tritylpyridine-3,4-diamine

CAS RN

1622290-51-0
Record name N4-(Triphenylmethyl)-3,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1622290-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4-(Triphenylmethyl)-3,4-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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